molecular formula C19H23FN4O4S B2702068 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351658-52-0

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2702068
CAS No.: 1351658-52-0
M. Wt: 422.48
InChI Key: UGCJVHKYARKAEF-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic chemical compound offered for research purposes. This molecule features a pyrimidinone core, a common pharmacophore in medicinal chemistry, substituted with a 4-fluorophenyl group and a piperidine-4-carboxamide moiety bearing a methylsulfonyl group. Compounds with similar structural motifs, such as pyrimidinone cores and fluorophenyl substitutions, have been investigated for their potential as inhibitors of viral enzymes, including viral polymerases and HIV integrase, making them valuable tools in antiviral research . The presence of the methylsulfonyl (mesyl) group is a frequent feature in drug discovery and can influence the compound's physicochemical properties and binding affinity to biological targets. This product is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery projects. It is provided as a high-purity material to ensure consistent and reliable experimental results. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4S/c1-29(27,28)24-9-6-15(7-10-24)19(26)21-8-11-23-13-22-17(12-18(23)25)14-2-4-16(20)5-3-14/h2-5,12-13,15H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCJVHKYARKAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with the CAS number 1903480-39-6, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21FN6O3, with a molecular weight of 424.4 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an oxopyrimidine moiety, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC21H21FN6O3
Molecular Weight424.4 g/mol
CAS Number1903480-39-6
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : The presence of the pyrimidine ring is believed to enhance binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Interaction : The fluorophenyl group may influence the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Biological Assays and Findings

Recent research has focused on evaluating the compound's efficacy through various in vitro and in vivo assays.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For example, it was tested against several bacterial strains, showing promising Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be effective against resistant strains of bacteria, warranting further investigation into its potential as an antibacterial agent.

Anti-inflammatory Properties

Additionally, studies have indicated that the compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

A recent case study published in ACS Chemical Letters explored the synthesis and biological evaluation of similar compounds related to this compound. The study highlighted the importance of structural modifications in enhancing biological activity against specific targets such as carbonic anhydrases .

Comparison with Similar Compounds

Structural Analogues and Receptor Interactions

The table below compares the target compound with structurally related molecules, focusing on substituents, receptor affinity, and functional activity:

Compound Name Key Structural Features Receptor Affinity Functional Activity Source/Evidence
Target Compound 4-Fluorophenyl-pyrimidinone, ethyl linker, methylsulfonyl-piperidine-carboxamide Inferred sigma1 selectivity (based on methylsulfonyl group) Potential antagonist/agonist (modulates dopamine release) Structural inference
N-[-2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol 3,4-Dichlorophenyl, piperazine Sigma antagonist Inhibits NMDA-stimulated dopamine release
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Trifluoromethyl-pyrimidine, phenoxyphenyl Unknown Unknown (structural analog for kinase inhibition)
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde Isopropyl, methylsulfonyl, carboxaldehyde Non-sigma receptors (e.g., phencyclidine receptors) Enhanced NMDA-stimulated dopamine release
1-(Cyclopropylmethyl)-4-(2'-fluoro-[1,1'-biphenyl]-4-yl)piperidine HBr Biphenyl, cyclopropylmethyl Sigma1-selective antagonist Reverses pentazocine-mediated inhibition

Key Findings from Comparative Analysis

Substituent Effects on Receptor Selectivity: The 4-fluorophenyl group in the target compound is a common feature in sigma ligands but contrasts with 3,4-dichlorophenyl in ’s antagonist, which may increase potency but reduce selectivity due to interactions with non-sigma receptors . Methylsulfonyl vs. trifluoromethyl groups: The former may improve metabolic stability and sigma1 selectivity, whereas trifluoromethyl (as in ) is often used for enhanced lipophilicity and kinase binding.

Functional Activity :

  • Compounds with piperazine or piperidine-carboxamide moieties (e.g., target compound and ’s antagonist) show dopamine release modulation, but effects vary:
  • Inhibition (e.g., dichlorophenyl analog) vs. enhancement (e.g., morpholinoethyl derivatives in ).

Synthetic Feasibility: The target compound’s pyrimidinone core and sulfonamide group are synthetically accessible, as demonstrated by similar structures in –3 . However, the ethyl-linked piperidine-carboxamide introduces complexity, requiring multi-step synthesis.

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